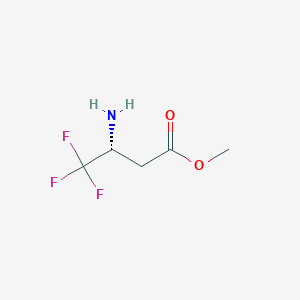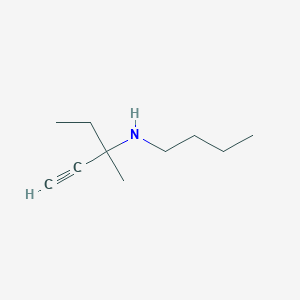
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through several synthetic routes. . This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring.
Another approach involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, which undergo a series of condensation and cyclization reactions to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-one.
Reduction: Formation of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propanamine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological targets . The amino and hydroxyl groups can participate in various biochemical reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different reactivity and applications.
1H-1,2,3-Triazole: A simpler triazole compound used in various chemical reactions and as a ligand in coordination chemistry.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
3-amino-1-(1-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-4-5(8-9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3 |
Clé InChI |
WHEBJZVMNSJDJC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=N1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


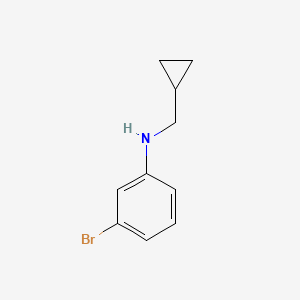

![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)
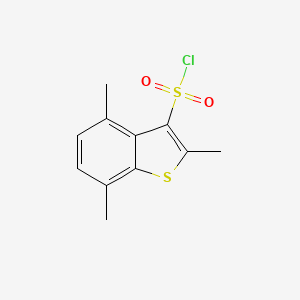
![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
![(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13242811.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13242817.png)
![1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)
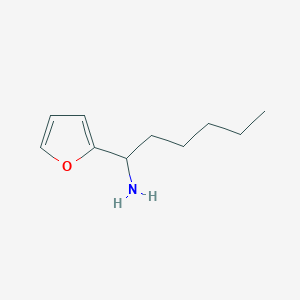
![3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13242841.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)
